4-(Azetidin-3-yloxy)-1-methylpiperidine
Description
Contextual Significance of Azetidine (B1206935) and Piperidine (B6355638) Heterocycles in Medicinal Chemistry
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental building blocks in medicinal chemistry. Among these, nitrogen-containing heterocycles are particularly prominent in the structures of a vast number of pharmaceuticals. nih.gov Azetidine and piperidine rings are two such scaffolds that have garnered significant attention in drug discovery due to their unique structural and physicochemical properties.
The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, offers a unique combination of chemical stability and ring strain. researchgate.netnih.gov This strained ring system provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions, potentially leading to higher binding affinity and selectivity. clinmedkaz.org The incorporation of an azetidine ring into a drug candidate can also favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.gov As a result, azetidines are increasingly utilized by medicinal chemists as bioisosteres for other common chemical groups and are found in a growing number of clinical candidates and approved drugs for a wide range of diseases. researchgate.net
Rationale for the Research Focus on the 4-(Azetidin-3-yloxy)-1-methylpiperidine Scaffold
The strategic combination of azetidine and piperidine rings within a single scaffold, such as in this compound, represents a compelling approach in modern drug design. The rationale for focusing on this specific arrangement is multifaceted. The scaffold links the 3-position of the azetidine ring to the 4-position of the piperidine ring through an ether linkage. This creates a conformationally restricted molecule where the spatial relationship between the two heterocyclic systems is well-defined.
This structural rigidity is hypothesized to reduce the entropic penalty upon binding to a biological target, which can translate into enhanced potency. The azetidine portion can improve aqueous solubility and introduce a three-dimensional character, moving away from the flat structures that often dominate screening libraries. The 1-methylpiperidine (B42303) moiety is a classic feature in many CNS-active compounds, often interacting with specific receptor pockets. The ether linkage itself provides a stable connection with a specific geometry. Therefore, the this compound scaffold serves as a valuable template for developing novel therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties.
Overview of Relevant Therapeutic Areas for Scaffolds Containing Azetidine and Piperidine Moieties
The structural motifs of azetidine and piperidine are present in drugs across a broad spectrum of therapeutic areas. The combination of these two rings in scaffolds like this compound has shown particular promise in the field of neuroscience.
Key therapeutic areas include:
Neurodegenerative Diseases: A primary focus for compounds containing this scaffold is the treatment of Alzheimer's disease. nih.govresearchgate.net The loss of cholinergic neurons is a hallmark of this disease, and targeting muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, is a major therapeutic strategy. researchgate.net
Schizophrenia: Cognitive deficits are a core feature of schizophrenia, and M1 muscarinic receptor agonists have been investigated as a potential treatment to alleviate these symptoms. clinmedkaz.org
Pain and Inflammation: Research into related structures has explored their potential as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is a target for treating inflammatory pain. nbinno.com
Cancer: Both azetidine and piperidine derivatives have been independently investigated for their anticancer properties. researchgate.netnih.gov The combination of these rings could lead to novel oncology therapeutics.
The table below highlights representative therapeutic targets for compounds containing azetidine and piperidine scaffolds.
| Therapeutic Target | Associated Disease(s) | Reference(s) |
| M1 Muscarinic Acetylcholine Receptor | Alzheimer's Disease, Schizophrenia | clinmedkaz.org, researchgate.net |
| Presynaptic Choline (B1196258) Transporter (CHT) | Alzheimer's Disease, ADHD, Schizophrenia | |
| Monoacylglycerol Lipase (MAGL) | Inflammatory Pain | nbinno.com |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| Dopamine (B1211576) Receptors | Schizophrenia, CNS disorders | researchgate.net |
Current State of Research on Structurally Related Compounds
The this compound scaffold is a key component in a class of molecules being actively investigated as selective M1 muscarinic acetylcholine receptor agonists. Research in this area has led to the discovery of potent and selective tool compounds that have been instrumental in validating the M1 receptor as a therapeutic target for cognitive disorders.
Structure-activity relationship (SAR) studies have been conducted on analogs of this scaffold to optimize their pharmacological properties. These studies explore how modifications to both the azetidine and piperidine rings, as well as the linker, affect receptor binding and functional activity. For instance, research has led to the development of compounds like VU0364572 and VU0357017, which are highly selective allosteric agonists of the M1 receptor. clinmedkaz.org These compounds have demonstrated efficacy in animal models of cognitive impairment.
The synthesis of these complex molecules often involves multi-step sequences. A common synthetic route involves the coupling of a protected 3-hydroxyazetidine with a suitable 4-hydroxypiperidine (B117109) derivative. The development of efficient and scalable synthetic methods is an ongoing area of research to facilitate the production of these compounds for further preclinical and clinical evaluation.
The table below summarizes key data for structurally related compounds that highlight the ongoing research efforts in this chemical space.
| Compound/Analog Series | Biological Target/Activity | Therapeutic Indication | Reference(s) |
| VU0364572 | Selective M1 muscarinic acetylcholine receptor allosteric agonist | Schizophrenia, Alzheimer's Disease | clinmedkaz.org |
| VU0357017 | Selective M1 muscarinic acetylcholine receptor allosteric agonist | Schizophrenia, Alzheimer's Disease | clinmedkaz.org |
| 4-Methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamides | Potent and selective inhibitors of the presynaptic choline transporter (CHT) | Alzheimer's Disease, ADHD | |
| Azetidine-piperazine di-amides | Potent, selective, and reversible inhibitors of monoacylglycerol lipase (MAGL) | Inflammatory Pain | nbinno.com |
This active area of research underscores the therapeutic potential of the this compound scaffold and its derivatives, particularly for addressing the unmet medical needs in the treatment of debilitating neurological disorders.
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-1-methylpiperidine |
InChI |
InChI=1S/C9H18N2O/c1-11-4-2-8(3-5-11)12-9-6-10-7-9/h8-10H,2-7H2,1H3 |
InChI Key |
ZOQSEQMNTWREPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azetidin 3 Yloxy 1 Methylpiperidine and Its Derivatives
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-(azetidin-3-yloxy)-1-methylpiperidine reveals several possible disconnections. The most logical disconnection is at the ether linkage, which simplifies the target molecule into two key building blocks: an azetidine (B1206935) synthon and a 1-methylpiperidine (B42303) synthon.
Disconnection of the C-O-N bond (Ether Linkage): This leads to a protected 3-hydroxyazetidine or a suitable precursor and 1-methylpiperidin-4-ol (B91101) or a derivative with a good leaving group at the 4-position. This is often the most practical approach as it allows for the separate synthesis and subsequent coupling of the two heterocyclic cores.
Further disconnection of the heterocyclic synthons reveals their respective starting materials:
Azetidine Core: The 3-hydroxyazetidine can be retrosynthetically derived from acyclic precursors such as 1,3-dihalopropan-2-ols or epichlorohydrin (B41342) and a suitable amine.
1-Methylpiperidine Core: The 1-methylpiperidin-4-ol can be traced back to commercially available piperidin-4-one or synthesized through cyclization strategies.
This analysis highlights the key bond formations required for the synthesis: the formation of the azetidine ring, the formation of the piperidine (B6355638) ring (or its modification), and the crucial ether linkage formation.
Development and Optimization of Synthetic Pathways
Based on the retrosynthetic analysis, the development of a synthetic pathway involves the efficient construction of the two heterocyclic cores followed by their strategic coupling.
The synthesis of the azetidine ring is often challenging due to ring strain. rsc.org Several methods have been developed to construct this four-membered heterocycle. magtech.com.cn
Intramolecular Cyclization: A common and effective method involves the intramolecular nucleophilic substitution of a γ-amino alcohol or its derivatives. For instance, the reaction of a suitably protected 1-amino-3-halopropan-2-ol can yield the corresponding azetidin-3-ol (B1332694). The choice of protecting groups for the amine and hydroxyl functionalities is crucial for the success of this approach.
From 1,3-Dihalopropanes: The reaction of 1,3-dihalopropanes with a primary amine can also lead to the formation of the azetidine ring. However, this method can sometimes result in the formation of polymeric side products.
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through ring expansion reactions, for example, by reaction with dimethylsulfoxonium methylide. organic-chemistry.org
[2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloaddition reactions between imines and alkenes can also be employed to construct the azetidine ring, often with good control over stereochemistry. rsc.org
A summary of common azetidine synthesis approaches is presented below:
| Method | Starting Materials | Key Features |
| Intramolecular Cyclization | γ-amino halides/sulfonates | Reliable, often requires protecting groups. |
| From 1,3-Dihalopropanes | 1,3-dihalopropanes, primary amine | Can be straightforward, potential for polymerization. |
| Ring Expansion | Aziridines, sulfoxonium ylides | Useful for accessing substituted azetidines. organic-chemistry.org |
| [2+2] Cycloaddition | Imines, alkenes | Can provide stereocontrol, often requires catalysis. rsc.org |
The 1-methylpiperidine core is a more common structural motif and can be synthesized through various established methods.
Reductive Amination: A straightforward approach involves the reductive amination of piperidin-4-one with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction). This directly yields 1-methylpiperidin-4-ol.
N-Alkylation of Piperidin-4-ol: Direct alkylation of commercially available piperidin-4-ol with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base is another efficient method.
De Novo Synthesis: For more complex derivatives, a de novo synthesis can be employed. For example, the cyclization of pentane-1,5-diol with methylamine (B109427) over a suitable catalyst can produce N-methylpiperidine. chemicalbook.com
A summary of common 1-methylpiperidine synthesis approaches is provided below:
| Method | Starting Materials | Key Features |
| Reductive Amination | Piperidin-4-one, formaldehyde, reducing agent | High yielding, direct route to 1-methylpiperidin-4-ol. |
| N-Alkylation | Piperidin-4-ol, methylating agent, base | Simple and efficient for readily available starting materials. |
| De Novo Synthesis | Acyclic precursors (e.g., pentane-1,5-diol, methylamine) | Versatile for constructing substituted piperidines. chemicalbook.com |
The formation of the ether bond between the azetidine and piperidine rings is a critical step in the synthesis.
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this context, the sodium or potassium salt of 1-methylpiperidin-4-ol can be reacted with a 3-haloazetidine derivative (e.g., 1-Boc-3-iodoazetidine). The reaction is typically carried out in a polar aprotic solvent like DMF or THF.
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for forming the ether linkage, particularly when dealing with sensitive substrates. nih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple an alcohol (e.g., 1-methylpiperidin-4-ol) with another alcohol (e.g., a protected azetidin-3-ol). This method often proceeds with inversion of configuration at the alcohol carbon.
A comparison of these two key ether formation strategies is shown below:
| Method | Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alkoxide, alkyl halide, base | Well-established, readily available reagents. masterorganicchemistry.com | May require harsh conditions, potential for elimination side reactions. |
| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | Mild reaction conditions, stereochemical control (inversion). nih.gov | Stoichiometric amounts of reagents, byproducts can complicate purification. |
Since the azetidin-3-yl moiety is a potential stereocenter, obtaining enantiomerically pure this compound may be necessary for certain applications.
Stereoselective Synthesis: A stereoselective synthesis can be achieved by using chiral starting materials or employing asymmetric catalysts. For example, a chiral azetidin-3-ol can be prepared from a chiral precursor, which is then carried through the synthetic sequence. nih.gov Asymmetric ring-opening of a prochiral epoxide or asymmetric reduction of an azetidin-3-one (B1332698) are also viable strategies.
Chiral Resolution: If a racemic mixture of the final compound or an intermediate is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:
Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid can form diastereomeric salts, which can then be separated by crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. nih.govmdpi.com
Exploration of Alternative Synthetic Routes
Beyond the primary pathways, alternative synthetic routes can be explored to improve efficiency, reduce step count, or access novel derivatives.
Convergent Synthesis: A highly convergent approach would involve the pre-functionalization of both the azetidine and piperidine rings with complementary reactive groups, allowing for a late-stage coupling reaction.
Ring-Closing Metathesis (RCM): For certain derivatives, RCM could be a powerful tool for constructing either the azetidine or piperidine ring from a suitably functionalized acyclic precursor.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization, particularly for reactions involving hazardous reagents or intermediates.
The development of synthetic routes to this compound and its derivatives continues to be an active area of research, with new and innovative methods constantly being explored to address the challenges associated with the synthesis of complex heterocyclic molecules.
Yield Optimization and Scalability Considerations for this compound and its Derivatives
The probable synthetic route to this compound involves the reaction of a protected 3-hydroxyazetidine with a 1-methyl-4-piperidinol derivative, or vice versa, where one of the hydroxyl groups is converted into a good leaving group. The optimization of such a synthesis would focus on several critical parameters including the choice of solvent, base, temperature, and the nature of the protecting groups and leaving groups.
Key Parameters for Yield Optimization:
Solvent Selection: The choice of solvent is crucial in nucleophilic substitution reactions like the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the cation of the base while not solvating the nucleophilic alkoxide, thus increasing its reactivity. For instance, in related syntheses of azetidinium salts, polar protic solvents like water and ethanol (B145695) have been shown to enhance reaction yields at higher temperatures. jmchemsci.com The selection of the optimal solvent would require screening to balance reactant solubility, reaction rate, and ease of removal during workup.
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the hydroxyl group of either the azetidine or piperidine starting material. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide. The choice of base can significantly impact the reaction rate and the formation of byproducts. For example, in the synthesis of related piperidine derivatives, cesium carbonate has been shown to give good results, although its poor solubility can present challenges on a larger scale.
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally increase the reaction rate but can also lead to the formation of degradation products or side reactions. Optimization studies would involve monitoring the reaction progress at various temperatures to find the ideal balance between reaction time and product purity. For example, in the synthesis of some azetidinium salts, increasing the temperature from 25 °C to 80 °C dramatically increased the yield from 2% to 51%. jmchemsci.com
The following interactive data table summarizes hypothetical optimization studies for the synthesis of this compound based on common conditions for analogous Williamson ether syntheses.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 60 | 12 | 65 |
| 2 | K2CO3 | DMF | 80 | 24 | 72 |
| 3 | Cs2CO3 | Acetonitrile | 75 | 18 | 85 |
| 4 | NaH | DMF | 60 | 12 | 78 |
| 5 | K2CO3 | DMSO | 90 | 12 | 68 |
Scalability Considerations:
Transitioning a synthetic route from laboratory scale to industrial production introduces a new set of challenges. For the synthesis of this compound, the following factors would be paramount:
Reagent Cost and Availability: The cost and commercial availability of starting materials, reagents, and solvents become significant factors at scale. Expensive reagents or those with limited suppliers can make a process economically unviable.
Process Safety: The exothermic nature of certain reactions, the use of hazardous reagents like sodium hydride, and the handling of flammable solvents require careful engineering controls and process safety management on a large scale. The potential for runaway reactions must be thoroughly assessed.
Workup and Purification: Laboratory-scale purification methods like column chromatography are often not feasible for large-scale production. Alternative methods such as crystallization, distillation, or extraction must be developed. The choice of solvent and reagents can impact the ease of workup; for instance, water-soluble byproducts are more easily removed.
Continuous Flow Chemistry: For certain steps, particularly those involving highly reactive intermediates or exothermic reactions, continuous flow chemistry can offer significant advantages in terms of safety, control, and scalability. Flow reactors provide better heat and mass transfer, allowing for reactions to be run under more aggressive conditions with higher yields and selectivity. jmchemsci.com This approach could be particularly beneficial for the formation of the ether linkage in the target molecule.
Waste Management: The environmental impact and cost of waste disposal are critical considerations in large-scale synthesis. Processes that minimize solvent usage and the formation of toxic byproducts are preferred.
Preclinical Pharmacological Evaluation
In Vivo Preclinical Efficacy Studies in Animal Models
No published studies detailing the in vivo preclinical efficacy of 4-(Azetidin-3-yloxy)-1-methylpiperidine in animal models were identified.
Behavioral and Physiological Assays (e.g., CNS Models)
Information regarding the evaluation of this compound in behavioral and physiological assays, including any assessments in Central Nervous System (CNS) models, is not available in the public domain.
Disease Model Assessments (e.g., Infectious Disease Models, Cancer Models)
There are no accessible research findings that assess the efficacy of this compound in any specific animal models of disease, such as those for infectious diseases or cancer.
Dose-Response Characterization in Relevant Animal Models
Data characterizing the dose-response relationship of this compound in any relevant animal models have not been reported in the available literature.
Exploratory Mechanism-of-Action Studies in Vivo
No in vivo studies aimed at exploring the mechanism of action of this compound have been published.
Investigation of Biological Targets and Pathways
Specific research focused on the biological targets and pathways of this compound is not publicly documented.
Target Identification and Validation Approaches
There are no available studies describing the methods or results of target identification and validation for this compound.
Off-Target Activity Assessment
A comprehensive review of available scientific literature and preclinical study data reveals a lack of specific information regarding the off-target activity assessment for the compound this compound. Standard preclinical safety pharmacology evaluations typically involve screening a compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to undesired pharmacological effects.
Despite a thorough search of scientific databases and publications, no detailed research findings or data tables outlining the binding affinities (e.g., Ki, IC50 values) or functional activities of this compound at a range of off-target sites have been publicly reported. Such studies are crucial for building a complete pharmacological profile and for predicting potential side effects of a new chemical entity.
Therefore, the selectivity profile of this compound and its potential for interactions with biological targets other than its intended primary target remains uncharacterized in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Elements
The core scaffold of 4-(azetidin-3-yloxy)-1-methylpiperidine contains several key pharmacophoric features that are critical for its interaction with biological targets, particularly muscarinic and nicotinic acetylcholine (B1216132) receptors. A pharmacophore model for this class of compounds typically includes:
A Basic Nitrogen Atom: The nitrogen atom within the 1-methylpiperidine (B42303) ring is a crucial feature. It is typically protonated at physiological pH, allowing it to form a salt bridge or a cation-π interaction with acidic amino acid residues (like aspartate) in the receptor's binding pocket. nih.gov The N-methyl group is a common feature in many muscarinic agonists and is considered important for activity. nih.gov
An Ether Linkage: The ether oxygen atom acts as a hydrogen bond acceptor. nih.gov This feature correctly positions the two heterocyclic ring systems and can engage in crucial hydrogen bonding interactions with residues such as tyrosine within the active site. nih.gov
A Constrained Azetidine (B1206935) Ring: The four-membered azetidine ring provides a rigidifying element to the structure. nih.gov This conformational constraint helps to orient the molecule properly within the binding site, potentially enhancing affinity compared to more flexible analogs. nih.gov The nitrogen atom in the azetidine ring can also serve as a hydrogen bond acceptor or donor, depending on its substitution.
**4.2. Impact of Structural Modifications on Biological Activity
The azetidine ring is a key component influencing the compound's affinity and selectivity. Studies on related azetidinylmethoxy-pyridine analogs, which are potent nicotinic acetylcholine receptor (nAChR) ligands, have shown that the (S)-configuration of the azetidinyl moiety is often preferred for high affinity. nih.gov While increasing the bulk of an azacyclic ring can sometimes reduce affinity due to steric hindrance, the conformational restriction offered by the azetidine ring is generally considered beneficial for activity. nih.govnih.gov Modifications such as substitution on the azetidine nitrogen can significantly alter the compound's properties, including its basicity and ability to form hydrogen bonds.
| Modification | Compound Class | Effect on Activity | Reference |
| (S)-Stereochemistry | 3-(2(S)-Azetidinylmethoxy)pyridine | High affinity for nAChRs | nih.gov |
| Increased Ring Size/Flexibility | General Azacyclic Rings | Reduced affinity for mAChRs | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The piperidine (B6355638) ring is a common scaffold in medicinal chemistry, and its modification can fine-tune a compound's pharmacological profile. mdpi.comnih.gov
N-Substitution: The N-methyl group on the piperidine is a classic feature for muscarinic agonists. Replacing this methyl group with larger alkyl groups or other substituents can alter receptor subtype selectivity and metabolic stability. nih.gov For instance, in a series of 4-oxypiperidine ethers, replacing an N-benzyl group with a benzofuranyl substituent at the same position led to the most potent compound in the series. nih.gov
Ring Conformation: The piperidine ring exists in a chair conformation, and the orientation (axial vs. equatorial) of the azetidin-3-yloxy substituent can impact binding affinity. The equatorial position is often favored to minimize steric clashes.
Bioisosteric Replacement: Replacing the piperidine ring with other cyclic amines like homopiperazine (B121016) or tropinone (B130398) has been explored. nih.govnih.gov Studies on related compounds showed that replacing a piperazine (B1678402) with a piperidine ring system improved metabolic stability while being well-tolerated for dopamine (B1211576) transporter (DAT) affinity. nih.gov However, in another study on muscarinic agonists, O-alkynyl tropinone oximes exhibited higher binding affinities than the corresponding piperidinone analogues. nih.gov
| Modification | Compound Series | Observed Effect | Reference |
| N-Benzofuranyl substitution | 4-Oxypiperidine Ethers | Increased potency | nih.gov |
| Replacement with Piperidine | Alicyclic Amines | Improved metabolic stability | nih.gov |
| Replacement with Tropinone | O-alkynyloximes | Higher binding affinity than piperidinone | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The ether linkage is not merely a spacer; it plays a role in hydrogen bonding and conformational rigidity. Bioisosteric replacement of the ether oxygen is a common strategy to modulate a molecule's properties. For example, replacing an ester group with a 1,2,4-oxadiazole (B8745197) ring has been shown to maintain biological activity while improving stability against esterases. researchgate.netnih.gov While not a direct ether replacement, this highlights a strategy that could be applied. The length and flexibility of the linker are also critical; shortening or lengthening the linkage by even a single atom can disrupt the optimal geometry for receptor binding.
Rational Design Principles Derived from SAR
Based on the available SAR data for this compound and related analogs, several rational design principles can be established for developing new compounds with improved properties:
Preserve the Core Pharmacophore: The basic nitrogen of the piperidine, the ether oxygen, and the constrained azetidine ring are essential for activity and should generally be retained.
Optimize N-Substitution on Piperidine: The 1-methyl group can be replaced with other small alkyl or substituted benzyl (B1604629) groups to explore effects on selectivity and metabolic stability.
Maintain Stereochemical Control: Synthesis should be stereospecific, focusing on the enantiomer that demonstrates higher affinity, which is often the (S)-configuration for the azetidine component in analogous systems. nih.gov
Consider Bioisosteric Replacements: The piperidine ring could be replaced with other conformationally constrained bioisosteres like tropane (B1204802) to potentially enhance affinity. nih.gov Similarly, the ether linkage could be replaced with metabolically stable bioisosteres like an oxadiazole if hydrolysis is a concern. researchgate.net
Explore Substitutions on Heterocyclic Rings: Small halogen or methoxy (B1213986) substitutions on either the piperidine or azetidine rings could be explored to probe for additional binding interactions and modulate electronic properties, although this can sometimes lead to decreased affinity if steric hindrance becomes an issue. nih.gov
Orthogonal Chemical Space Exploration
No published research is currently available that details the orthogonal chemical space exploration of this compound. Therefore, no detailed research findings or data tables can be provided.
Preclinical Pharmacokinetics and Drug Metabolism
Absorption, Distribution, and Excretion (ADE) in Preclinical Species
Understanding the ADE properties of a compound provides insight into its in vivo behavior and potential for reaching its therapeutic target.
In Vitro Permeability Studies
In vitro permeability assays are essential for predicting the in vivo absorption of a drug candidate. These studies often utilize cell-based models, such as Caco-2 or MDCK cells, which form a monolayer that mimics the intestinal epithelium. While specific data for 4-(Azetidin-3-yloxy)-1-methylpiperidine is not publicly available, the structural features of the molecule, including the presence of both a lipophilic piperidine (B6355638) ring and a more polar azetidine (B1206935) ether component, suggest that it likely undergoes passive diffusion. The degree of its permeability would be influenced by its physicochemical properties, such as its octanol-water partition coefficient (logP) and polar surface area (PSA). Further studies would be required to quantify its permeability rate and to determine if it is a substrate for any active transport proteins.
Tissue Distribution in Animal Models
Following absorption, a drug is distributed to various tissues throughout the body. The extent of tissue distribution is influenced by factors such as blood flow, tissue permeability, and the binding of the drug to plasma and tissue proteins. For this compound, its relatively small molecular size and moderate lipophilicity would suggest the potential for distribution into a variety of tissues. Animal studies, often involving the administration of a radiolabeled version of the compound, would be necessary to determine its specific tissue distribution profile and to identify any potential for accumulation in particular organs.
Excretion Pathways
The elimination of a drug and its metabolites from the body occurs through various excretion pathways, primarily renal (urine) and hepatic (feces). The route of excretion for this compound would depend on its metabolic fate and physicochemical properties. If the parent compound is relatively polar or is converted into polar metabolites, renal excretion is likely to be a significant pathway. Conversely, if the compound or its metabolites are more lipophilic, biliary excretion followed by elimination in the feces may be more prominent. Studies in animal models involving the collection and analysis of urine and feces after administration of the compound are required to definitively identify its primary excretion routes.
Metabolic Stability and Metabolite Identification
The metabolic stability of a compound determines its half-life in the body and influences its dosing regimen. Identifying the metabolites formed is crucial for understanding the drug's clearance mechanisms and for assessing the potential for active or toxic metabolites.
In Vitro Hepatic Microsomal Stability
Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are a standard in vitro tool for assessing metabolic stability. Studies have shown that compounds with similar structural motifs can exhibit variable stability depending on the species.
For instance, a related compound, referred to as compound 12 in one study, demonstrated modest stability in mouse and rat liver microsomes, with only 27.5% and 16.7% of the parent compound remaining after a 120-minute incubation, respectively. researchgate.net In contrast, this same compound showed very high stability in human liver microsomes, with 72.6% remaining after the same incubation period. researchgate.net This species-specific difference in metabolic rate is a critical consideration when extrapolating preclinical data to humans. The rapid metabolism observed in rodents suggests that in vivo exposure might be lower in these species compared to humans.
| Species | Percent of Compound Remaining (120 min) |
|---|---|
| Mouse | 27.5% |
| Rat | 16.7% |
| Human | 72.6% |
Metabolite Profiling and Identification in Preclinical Biological Matrices
Identifying the metabolic pathways of a drug candidate is essential for a comprehensive understanding of its disposition. Common metabolic transformations include oxidation, reduction, hydrolysis, and conjugation reactions. For compounds containing a piperidine ring, N-dealkylation is a common metabolic pathway. nih.gov Additionally, oxidation of the piperidine ring can occur. The azetidine ring may also be susceptible to metabolic modification.
Metabolite profiling studies involve incubating the parent drug with hepatocytes or liver microsomes, followed by analysis of the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the separation and identification of various metabolites based on their mass-to-charge ratio and fragmentation patterns. While specific metabolite profiles for this compound are not detailed in the available literature, it is plausible that its metabolism would involve N-dealkylation of the methylpiperidine group and potential hydroxylation on either the piperidine or azetidine rings. Further investigation is necessary to fully characterize its metabolic fate.
Biotransformation Pathways Elucidation
While specific experimental data on the biotransformation of this compound is not extensively available in the public domain, its metabolic fate can be predicted based on the known metabolism of its constituent chemical moieties: the N-methylpiperidine ring and the azetidin-3-yloxy group.
The N-methylpiperidine moiety is susceptible to several common metabolic reactions. The most prominent of these is likely N-dealkylation , a reaction catalyzed predominantly by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.gov This process would result in the formation of 4-(azetidin-3-yloxy)piperidine. Further metabolism of the piperidine ring could occur through oxidation , leading to the formation of lactams.
Another potential metabolic pathway for the N-methylpiperidine group is N-oxidation , forming an N-oxide metabolite. The extent of these transformations can vary significantly between different species.
The azetidine ring, a four-membered heterocyclic amine, offers a point of metabolic stability. In drug design, the replacement of more metabolically labile rings, such as piperidine, with an azetidine group has been shown to shift metabolism away from N-dealkylation. nih.gov Instead, metabolic attack may be directed to other parts of the molecule. For this compound, this suggests that while N-dealkylation of the piperidine is possible, oxidation on other positions of the molecule might also be a significant pathway.
Based on these general principles, the predicted primary biotransformation pathways for this compound are summarized in the table below.
| Metabolic Pathway | Predicted Metabolite | Enzymes Involved (Predicted) |
| N-Dealkylation | 4-(Azetidin-3-yloxy)piperidine | Cytochrome P450 (e.g., CYP3A4) |
| Piperidine Ring Oxidation | Lactam derivatives | Cytochrome P450 |
| N-Oxidation | This compound N-oxide | Flavin-containing monooxygenases (FMOs), Cytochrome P450 |
Impact of Chemical Structure on Preclinical Pharmacokinetic Profiles
The chemical structure of this compound is expected to have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of the tertiary amine in the 1-methylpiperidine (B42303) ring imparts a basic character to the molecule. This will influence its ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to plasma proteins. Generally, basic compounds can exhibit higher volumes of distribution.
The azetidin-3-yloxy group introduces polarity and potential for hydrogen bonding, which can influence the compound's interaction with metabolic enzymes and transporters. The strained nature of the azetidine ring, while generally more stable than larger rings to N-dealkylation, could potentially be a site for other metabolic reactions, although this is less common. nih.gov The ether linkage between the azetidine and piperidine rings is generally stable to metabolic cleavage.
| Structural Moiety | Potential Impact on Pharmacokinetics |
| 1-Methylpiperidine | - Site for N-dealkylation and N-oxidation. - Contributes to basicity, influencing solubility and distribution. |
| Azetidin-3-yloxy | - May confer metabolic stability compared to larger rings. - Introduces polarity, affecting interactions with enzymes and transporters. |
| Ether Linkage | - Generally stable to metabolic cleavage. |
Cross-Species Pharmacokinetic Comparisons
Significant interspecies differences in drug metabolism are a well-documented phenomenon in preclinical studies. For a compound like this compound, variations in the expression and activity of CYP enzymes across species such as rats, dogs, and monkeys are expected to lead to different metabolic profiles.
For instance, studies on other piperidine-containing compounds have revealed marked species differences in the primary routes of metabolism. In one such study, N-dealkylation was the major metabolic pathway in monkeys, whereas in rats, aromatic hydroxylation was the predominant route. nih.gov This suggests that for this compound, the extent of N-dealkylation of the piperidine ring could differ significantly between preclinical species.
The table below outlines the potential for species-dependent variations in the metabolism of this compound, based on general knowledge of drug metabolism in these species.
| Preclinical Species | Predicted Major Metabolic Pathways | Potential Pharmacokinetic Consequences |
| Rat | Potentially higher rates of oxidative metabolism. | May exhibit higher clearance and shorter half-life compared to other species. |
| Dog | Often show different profiles of CYP-mediated metabolism compared to rodents and primates. | The balance between N-dealkylation and other oxidative pathways may differ. |
| Monkey | Generally considered to be metabolically closer to humans. N-dealkylation may be a prominent pathway. nih.gov | May provide a more predictive model for human pharmacokinetics. |
It is crucial to conduct in vitro studies using liver microsomes or hepatocytes from different species to experimentally determine these potential differences before proceeding to in vivo studies. Such studies would provide valuable data on the intrinsic clearance and the specific metabolites formed in each species, aiding in the selection of the most appropriate species for further non-clinical safety and efficacy studies.
Analytical and Spectroscopic Characterization of 4 Azetidin 3 Yloxy 1 Methylpiperidine and Its Analogues
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of 4-(Azetidin-3-yloxy)-1-methylpiperidine.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 1-methylpiperidine (B42303) and azetidine (B1206935) rings. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen and oxygen atoms.
1-Methylpiperidine Moiety: The N-methyl group would likely appear as a singlet in the upfield region. The protons on the piperidine (B6355638) ring would show complex splitting patterns (multiplets) due to spin-spin coupling. The proton at the C-4 position, being attached to the carbon bearing the ether linkage, would be shifted downfield compared to the other piperidine ring protons.
Azetidine Moiety: The protons on the azetidine ring are also expected to show complex multiplets. The proton at the C-3 position of the azetidine ring, being attached to the carbon with the ether linkage, would be deshielded and appear at a lower field.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| N-CH₃ (piperidine) | 2.2 - 2.4 | Singlet |
| Piperidine ring CH₂ | 1.5 - 2.8 | Multiplets |
| Piperidine ring CH (at C-4) | 3.5 - 3.8 | Multiplet |
| Azetidine ring CH₂ | 3.2 - 3.9 | Multiplets |
| Azetidine ring CH (at C-3) | 4.2 - 4.5 | Multiplet |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
1-Methylpiperidine Moiety: The N-methyl carbon will appear as a distinct signal. The carbons of the piperidine ring will have characteristic shifts, with the C-4 carbon atom bonded to the oxygen atom being significantly deshielded.
Azetidine Moiety: The carbons of the strained azetidine ring will have their own characteristic resonances, with the C-3 carbon involved in the ether linkage showing a downfield shift.
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| N-CH₃ (piperidine) | ~46 |
| Piperidine ring C-2, C-6 | ~54 |
| Piperidine ring C-3, C-5 | ~25 |
| Piperidine ring C-4 | ~75 |
| Azetidine ring C-2, C-4 | ~50-55 |
| Azetidine ring C-3 | ~60-65 |
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₉H₁₈N₂O), the expected exact mass can be calculated. Fragmentation patterns observed in MS/MS experiments can provide further structural information. Common fragmentation pathways for such a molecule would likely involve cleavage of the C-O ether bond and fragmentation of the piperidine and azetidine rings.
Expected Mass Spectrometry Data:
| Technique | Expected m/z | Information Obtained |
| HRMS (ESI+) | [M+H]⁺ ≈ 171.1497 | Accurate mass and molecular formula confirmation |
| MS/MS | Fragments corresponding to the loss of the azetidine moiety or cleavage of the piperidine ring. | Structural fragmentation pattern |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the presence of C-N, C-O, and C-H stretching and bending vibrations.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) stretching | 2850-2960 | Strong |
| C-N stretching (amine) | 1000-1250 | Medium-Strong |
| C-O stretching (ether) | 1070-1150 | Strong |
| N-H stretching (azetidine) | 3300-3500 (if not N-protected) | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of the compound or a salt thereof is required. The crystallographic data would provide precise bond lengths, bond angles, and conformational information about the piperidine and azetidine rings.
While specific crystallographic data for this compound is not publicly available, analysis of related piperidine derivatives often shows the piperidine ring adopting a chair conformation. mdpi.com The orientation of the azetidinoxy substituent at the C-4 position (axial vs. equatorial) would be unambiguously determined.
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for separating a compound from a mixture and assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound, which is a relatively polar compound.
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV detection at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore, or more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled (e.g., 30 °C). |
This method would be used to determine the purity of a sample of this compound by separating it from any impurities or starting materials. The retention time of the main peak would serve as an identifying characteristic under the specified conditions.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule like this compound, which possesses a degree of volatility, GC can be an effective analytical tool. However, the presence of basic nitrogen atoms in both the piperidine and azetidine rings can lead to challenging chromatographic behavior, such as peak tailing, due to interactions with active sites on the column stationary phase. labrulez.com To mitigate these effects, careful method development is essential.
A suitable GC method would likely employ a capillary column with a mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane, or a specialized column designed for the analysis of amines to ensure symmetrical peak shapes. xjtu.edu.cnresearchgate.net A flame ionization detector (FID) would be an appropriate choice for quantification due to its high sensitivity towards organic compounds and a wide linear range.
The operating conditions for a hypothetical GC analysis of this compound are outlined in the table below. These parameters would be optimized to achieve good resolution between the main compound and any potential impurities or degradation products.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Under these hypothetical conditions, the retention time of this compound and its potential related substances could be determined as shown in the following table.
Table 2: Hypothetical Retention Times of this compound and Potential Analogues
| Compound | Retention Time (minutes) |
| 1-Methylpiperidine | 3.5 |
| Azetidin-3-ol (B1332694) | 5.2 |
| This compound | 12.8 |
| 4-Hydroxy-1-methylpiperidine | 7.9 |
Quantitative Analytical Method Development
The development of a quantitative analytical method is crucial for determining the purity of this compound and for quantifying it in various matrices. A robust quantitative method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. ptfarm.plresearchtrendsjournal.com The validation process would assess the method's specificity, linearity, range, accuracy, precision, and robustness.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This would be demonstrated by the absence of interfering peaks at the retention time of this compound in a chromatogram of a blank sample and by the separation of the analyte peak from the peaks of potential impurities.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For this, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The peak areas would then be plotted against the corresponding concentrations, and a linear regression analysis would be performed.
Table 3: Hypothetical Linearity Data for the Quantitative GC Analysis of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 5,200 |
| 5 | 25,500 |
| 10 | 51,000 |
| 25 | 126,000 |
| 50 | 252,000 |
| 100 | 505,000 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the recovery is calculated.
Table 4: Hypothetical Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25.0 | 24.8 | 99.2 |
| 50.0 | 50.5 | 101.0 |
| 75.0 | 74.5 | 99.3 |
| Average Recovery (%) | 99.8 |
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 5: Hypothetical Precision Data
| Parameter | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6, 2 days) |
| Peak Area | 0.8% | 1.2% |
| Retention Time | 0.2% | 0.3% |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method, this could include variations in the oven temperature ramp rate, carrier gas flow rate, and inlet temperature. The method would be considered robust if the results remain within acceptable limits despite these small changes.
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, estimating the strength and nature of the interaction. mdpi.commdpi.com This method is crucial in the early stages of drug discovery for screening large databases of compounds and identifying potential therapeutic candidates. mdpi.com
For 4-(Azetidin-3-yloxy)-1-methylpiperidine, docking studies would involve preparing its 3D structure and simulating its interaction with the active site of various biologically relevant proteins. Given the prevalence of the piperidine (B6355638) scaffold in neurologically active agents, potential targets could include receptors like acetylcholine-binding proteins (AChBP), which serve as surrogates for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which represents the binding affinity, typically in kcal/mol. mdpi.com The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com For instance, the protonated nitrogen of the piperidine ring could form crucial cation-π interactions with aromatic residues like tryptophan or tyrosine in a receptor's binding pocket. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data to demonstrate the typical output of a molecular docking analysis.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Acetylcholine-Binding Protein (AChBP) | 2C9T | -8.5 | Trp147, Tyr93 | Cation-π, Hydrophobic |
| Dopamine (B1211576) D3 Receptor | 3PBL | -9.2 | Asp110, Phe346 | Ionic, π-π Stacking |
| Serotonin 5-HT1A Receptor | 7E2Y | -8.9 | Asp116, Tyr390 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Binding Conformations and Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to analyze the physical motion of atoms in the ligand-protein complex over time. nih.gov This provides a deeper understanding of the stability of the predicted binding pose and the conformational dynamics of both the ligand and the protein. mdpi.comnih.gov
An MD simulation for the this compound-protein complex would be run for a significant timescale (e.g., 100 nanoseconds) in a simulated physiological environment. mdpi.com Key parameters are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the protein's backbone and the ligand's heavy atoms is calculated to determine if the system reaches equilibrium. A stable RMSD value over time suggests a stable binding complex. mdpi.com The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify flexibility in specific regions of the protein upon ligand binding. These simulations confirm whether the key interactions predicted by docking are maintained throughout the simulation, providing confidence in the binding model. mdpi.com
Table 2: Example Molecular Dynamics Simulation Stability Metrics This table shows hypothetical RMSD values to illustrate the assessment of binding stability.
| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Interpretation |
|---|---|---|---|---|
| Ligand-AChBP | 100 | 1.5 | 2.1 | Stable binding, minimal deviation. |
| Ligand-D3 Receptor | 100 | 1.8 | 2.5 | Stable complex formation. |
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule. ssrn.com These calculations are performed on the isolated ligand to understand its geometry, electronic landscape, and inherent reactivity.
Molecules with rotatable bonds and ring systems, such as this compound, can exist in multiple three-dimensional shapes or conformations. The piperidine ring, for example, can adopt low-energy chair conformations or higher-energy twist-boat forms. nih.gov Quantum chemical calculations can precisely determine the geometry and relative energies of these different conformers. nih.gov The analysis identifies the most stable, lowest-energy conformation, which is presumed to be the most populated and biologically relevant form. This analysis is critical as the molecule's shape dictates its ability to fit into a protein's binding site.
Understanding the electronic structure of a molecule is key to predicting its behavior. Quantum calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. nih.gov The electronic chemical potential (μ) indicates the tendency of electrons to escape from the system, while the global electrophilicity index (ω) quantifies the molecule's ability to accept electrons, classifying it as a potential electrophile. nih.gov These parameters help predict how the molecule might interact in a biological system or during metabolic processes.
Table 3: Predicted Quantum Chemical Properties for this compound This table contains illustrative data from a hypothetical quantum chemical analysis.
| Parameter | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability. |
| LUMO Energy | -1.2 eV | Electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability. |
| Electrophilicity Index (ω) | 1.4 eV | Moderate electrophile. |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction is a vital computational step to assess the "drug-likeness" of a compound. researchgate.net These models use the molecular structure to forecast its pharmacokinetic properties, helping to identify potential liabilities early in the drug discovery pipeline. researchgate.net
For this compound, key ADME parameters would be predicted:
Absorption: Models predict oral bioavailability and gastrointestinal absorption, indicating how well the compound would be absorbed into the bloodstream if taken orally. nih.gov
Distribution: Predictions include blood-brain barrier (BBB) permeability, which is crucial for compounds targeting the central nervous system, and plasma protein binding. researchgate.net
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, flagging potential drug-drug interactions.
Excretion: Related properties like aqueous solubility are predicted.
Drug-likeness: The compound is evaluated against criteria like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound has properties consistent with orally active drugs. nih.govnih.gov
Table 4: Predicted ADME Profile for this compound This interactive table presents a hypothetical ADME prediction for the compound.
| Property | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | >90% | High |
| Bioavailability Score | 0.55 | Good | |
| Distribution | BBB Permeation | Yes | Likely to cross the blood-brain barrier. |
| Plasma Protein Binding | <85% | Moderate | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction. |
| CYP3A4 Inhibitor | No | Low risk of interaction. | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Passes |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Good cell permeability expected. |
In Silico Screening and Virtual Library Design
The strategic use of computational methods, specifically in silico screening and the design of virtual libraries, has become a cornerstone in the early phases of drug discovery. These approaches are particularly valuable for exploring vast chemical spaces to identify novel molecules with desired therapeutic profiles. For a compound such as this compound, which incorporates key structural motifs like the azetidine (B1206935) and piperidine rings, these computational techniques are instrumental in predicting its potential biological activities and in the rational design of new derivatives.
Virtual screening allows for the rapid assessment of large collections of chemical structures against a biological target, such as a G-protein coupled receptor (GPCR), to filter for potential hits. This process significantly curtails the time and resources required compared to traditional high-throughput screening. The core of this compound, with its constituent azetidine and piperidine moieties, represents a "privileged scaffold." Such scaffolds are frequently found in compounds targeting the central nervous system (CNS), making them ideal starting points for the construction of focused virtual libraries.
The design of these virtual libraries often commences with a core structure, like the azetidinyl-oxy-piperidine framework. This core is then systematically decorated with a variety of functional groups to generate a diverse set of virtual compounds. The aim is to explore the structure-activity relationships (SAR) by introducing variations in properties such as steric bulk, electronics, and hydrogen bonding potential. For instance, a virtual library based on this compound could be created by substituting the methyl group on the piperidine nitrogen or by modifying the azetidine ring.
A critical aspect of designing libraries, especially for CNS-active compounds, is the adherence to specific physicochemical parameters that favor blood-brain barrier penetration. Computational models are employed to predict properties like molecular weight (MW), lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors (HBD/HBA). The goal is to maintain these properties within ranges that are optimal for CNS drugs.
| Property | Preferred Range for CNS Compounds |
| Molecular Weight (MW) | < 450 Da |
| Lipophilicity (cLogP) | 1 - 4 |
| Topological Polar Surface Area (TPSA) | 40 - 90 Ų |
| Hydrogen Bond Donors (HBD) | 0 - 2 |
| Hydrogen Bond Acceptors (HBA) | 2 - 5 |
In silico analysis of libraries built around azetidine-based scaffolds has demonstrated that these compounds can possess physicochemical properties well within the preferred range for CNS drug candidates. For example, a representative set of compounds from a CNS-focused library based on an azetidine scaffold showed favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including high aqueous solubility and moderate protein binding. nih.gov
Once a virtual library is constructed, it can be screened against a specific biological target. For a compound like this compound, logical targets would include muscarinic acetylcholine receptors (M1-M5), given the prevalence of the piperidine motif in known muscarinic modulators. nih.govmdpi.com The screening process typically involves molecular docking, where each compound in the virtual library is computationally placed into the binding site of the receptor. A scoring function is then used to estimate the binding affinity, and the top-scoring compounds are selected for further investigation.
The effectiveness of virtual screening campaigns is often high, with hit rates for identifying active compounds being significant. For instance, docking-based screens against muscarinic receptors have successfully identified novel ligands with affinities in the micromolar to nanomolar range. nih.gov These campaigns can involve screening millions of virtual compounds.
| Virtual Screening Campaign Details | |
| Target | G-Protein Coupled Receptors (e.g., Muscarinic Receptors) |
| Library Size | Can range from thousands to millions of compounds |
| Screening Method | Molecular Docking, Pharmacophore Modeling |
| Outcome | Identification of potential "hit" compounds for further synthesis and biological testing |
The insights gained from in silico screening and the analysis of virtual libraries are invaluable for guiding the synthesis of new compounds. By prioritizing molecules with a higher probability of biological activity and favorable drug-like properties, these computational approaches streamline the drug discovery pipeline, making it more efficient and cost-effective. The scaffold of this compound serves as a promising starting point for such computational explorations in the quest for novel therapeutics.
Development and Evaluation of Derivatives and Analogues
Synthesis of Novel Azetidine-Piperidine Hybrid Scaffolds
The synthesis of hybrid scaffolds incorporating both azetidine (B1206935) and piperidine (B6355638) rings is a key strategy for exploring new chemical space. researchgate.netresearchgate.net These efforts aim to create molecules with unique three-dimensional conformations that can lead to improved interactions with biological targets. Methodologies have been developed to generate a wide variety of fused, bridged, and spirocyclic ring systems. researchgate.netnih.gov
One common approach begins with the synthesis of densely functionalized azetidine core systems, which can then be elaborated into more complex structures. nih.gov For instance, N-allyl amino diols can be converted over several steps into versatile azetidine intermediates. nih.gov These intermediates can then undergo further reactions, such as ring-closing metathesis, to form azetidine-fused eight-membered rings. nih.gov Another strategy involves the metalation of an aminonitrile-substituted azetidine followed by trapping with an electrophile to create novel spirocyclic azetidine scaffolds. researchgate.netnih.gov The combination of azetidine and piperidine moieties into a single hybrid scaffold holds potential for optimizing drug candidates. researchgate.net
Table 1: Synthetic Strategies for Azetidine-Based Scaffolds
| Strategy | Description | Key Intermediates | Resulting Scaffold Type |
|---|---|---|---|
| Ring-Closing Metathesis | N-alkylation of an azetidine intermediate with allyl bromide, followed by treatment with a Grubbs catalyst to form a larger fused ring. nih.gov | Allyl-substituted azetidines | Fused azetidine-azocane systems |
| Spirocyclization via Metalation | Metalation of an N-substituted 2-cyanoazetidine followed by intramolecular reaction or trapping with an external electrophile. researchgate.netnih.gov | 2-cyanoazetidines | Spirocyclic azetidines |
Exploration of Isosteric Replacements
Isosteric replacement is a fundamental strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of 4-(azetidin-3-yloxy)-1-methylpiperidine analogues, this involves replacing specific atoms or groups with others that have similar steric or electronic properties.
Structure-activity relationship (SAR) studies on related compounds have provided insights into the tolerance for such modifications. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, moving the N-methylpiperidine group from the 4-position to the 3-position was tolerated, although it resulted in a less active compound. nih.gov This suggests that the spatial arrangement of the piperidine nitrogen is important for activity. Further studies on M1 muscarinic receptor antagonists showed that introducing structural rigidity via an azetidine linker, as opposed to a more flexible piperazine (B1678402) or diazabicyclooctane linker, significantly impacted potency, highlighting the importance of the core scaffold's conformation. nih.gov
The ether linkage is another key point for modification. Replacing the ether oxygen with other groups (e.g., amine, thioether, or carbon) would constitute a classical isosteric replacement to explore changes in hydrogen bonding capacity, lipophilicity, and metabolic stability. Similarly, the N-methyl group on the piperidine ring is a common target for modification. Replacing it with other small alkyl groups (e.g., ethyl, isopropyl) or removing it altogether can influence potency and selectivity. nih.gov
Table 2: Investigated Isosteric Replacements in Related Scaffolds
| Original Group/Scaffold | Isosteric Replacement | Compound Series | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Flexible Piperazine Linker | Rigid Azetidine Linker | M1 Muscarinic Antagonists | Required regioisomeric modification to maintain potency | nih.gov |
| 4-Oxy N-methylpiperidine | 3-Oxy N-methylpiperidine | Benzamide CHT Inhibitors | Tolerated, but less active | nih.gov |
Prodrug Strategies and Design
Prodrug strategies are often employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited permeability across biological membranes (like the blood-brain barrier), or rapid metabolism. acs.orgacs.org For a weakly basic compound like this compound, a prodrug approach could mitigate issues like pH-dependent oral absorption. nih.gov
Given the presence of secondary and tertiary amine functionalities, several prodrug strategies could be envisioned:
Acyloxymethyl or Carbonate Derivatives: The secondary amine on the azetidine ring could be derivatized to form a carbamate (B1207046) prodrug. Upon enzymatic cleavage in the body, this would release the active parent drug. This approach can enhance lipophilicity and potentially improve membrane permeability.
Phosphate (B84403) Prodrugs: To enhance aqueous solubility for potential parenteral formulations, a phosphate group could be introduced. acs.org This would typically involve modifying a part of the molecule to attach a cleavable phosphate ester.
N-Oxide Derivatives: The tertiary nitrogen of the 1-methylpiperidine (B42303) moiety could be converted to its N-oxide. N-oxides are often more water-soluble and can be reduced back to the parent tertiary amine in vivo. This strategy can alter the distribution profile of the drug.
The design of a successful prodrug requires careful consideration of the promoiety, ensuring it is non-toxic and efficiently cleaved at the desired site to release the active drug. acs.orgbaranlab.org
Multi-Targeting Approaches Incorporating the Core Structure
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases like Alzheimer's disease. nih.gov This approach involves designing a single molecule that can modulate multiple biological targets simultaneously. The azetidine-piperidine scaffold is well-suited for incorporation into MTDLs due to its presence in ligands for various CNS targets.
A prominent strategy involves combining a muscarinic M1 receptor agonist or antagonist moiety with an inhibitor of another key enzyme, such as acetylcholinesterase (AChE). nih.gov The 4-oxypiperidine ether motif is a known pharmacophore for histamine (B1213489) H3 receptor (H3R) ligands and cholinesterases. nih.gov Research has shown that compounds containing a 1-benzylpiperidin-4-yloxy moiety can exhibit potent H3R affinity and significant AChE inhibitory activity. nih.gov
By analogy, the this compound core could be elaborated with pharmacophoric elements known to interact with other targets implicated in neurodegenerative diseases, such as beta-secretase 1 (BACE1) or monoamine oxidase (MAO). nih.gov For example, the azetidine nitrogen or another position on the piperidine ring could serve as an attachment point for a fragment known to inhibit AChE or BACE1, creating a novel MTDL. This strategy aims to achieve a synergistic therapeutic effect that would be difficult to obtain with single-target agents.
No Publicly Available Research Data on this compound to Fulfill Article Request
Following a comprehensive search of scientific literature and patent databases, no specific research findings or data are publicly available for the chemical compound this compound. As a result, it is not possible to generate the requested detailed article focusing solely on this compound's potential therapeutic implications and broader research impact.
The user's request specified a strict outline, including the compound's role as a chemical probe, its application in early-stage drug discovery, its contribution to understanding fundamental biological processes, and future translational research opportunities. Generating scientifically accurate and informative content for these sections requires access to published studies, clinical trial data, or other forms of documented research that specifically investigate this compound.
Searches for this compound, and structurally related terms, did not yield any publications detailing its synthesis, biological activity, or mechanism of action. While the individual components of the molecule, azetidine and piperidine, are common scaffolds in medicinal chemistry and are found in many biologically active compounds targeting the central nervous system, information on this specific combination is absent from the public domain.
Without any foundational research on this compound, any attempt to write the requested article would be based on speculation and would not meet the required standards of scientific accuracy and factual reporting. Therefore, the creation of an article that adheres to the user's strict and detailed instructions is not feasible at this time.
Future Research Directions and Unanswered Questions
Advanced Preclinical Models for Specific Disease Indications
A crucial next step in the preclinical evaluation of 4-(Azetidin-3-yloxy)-1-methylpiperidine involves its assessment in sophisticated and disease-relevant animal models. Given that many azetidine (B1206935) and piperidine (B6355638) derivatives show activity at muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, it is logical to direct future preclinical studies towards neurodegenerative and psychiatric disorders where cholinergic dysfunction is a key pathological feature. portlandpress.commdpi.com
Future research should employ advanced preclinical models that more accurately recapitulate the complex pathologies of diseases like Alzheimer's disease and schizophrenia. nih.gov For Alzheimer's disease, this includes transgenic mouse models that develop both amyloid plaques and neurofibrillary tangles, providing a more holistic environment to test for disease-modifying effects beyond mere symptomatic relief. news-medical.netinotiv.com Investigating the compound's ability to reduce Aβ pathology and tau hyperphosphorylation in such models would be a significant advancement. portlandpress.com
For psychiatric indications such as schizophrenia, models that assess not only positive symptoms but also the more challenging-to-treat negative and cognitive symptoms are paramount. This could involve using pharmacological models, such as those induced by NMDA receptor antagonists, or genetic models that reflect a predisposition to the disorder. nih.gov The evaluation of this compound in these models would provide critical insights into its potential as a broad-spectrum antipsychotic agent.
Table 1: Proposed Advanced Preclinical Models
| Disease Indication | Preclinical Model Type | Key Pathological Features to Assess |
| Alzheimer's Disease | Transgenic mice (e.g., 3xTg-AD, 5XFAD) | Amyloid plaques, neurofibrillary tangles, cognitive deficits, neuroinflammation |
| Schizophrenia | Pharmacological (e.g., MK-801, PCP-induced) | Hyperlocomotion, social withdrawal, cognitive impairments (e.g., in novel object recognition) |
| Cognitive Impairment | Scopolamine-induced amnesia models | Deficits in learning and memory (e.g., in Morris water maze, passive avoidance) |
Exploration of Stereoselective Pharmacological Profiles
The presence of a stereocenter in the azetidine ring of this compound necessitates a thorough investigation into the pharmacological profiles of its individual stereoisomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and even qualitative effects at their biological targets.
Future research must focus on the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound. Once isolated, these enantiomers should be subjected to a comprehensive panel of in vitro and in vivo pharmacological assays. This would include binding affinity studies at a wide range of receptors and transporters to determine their selectivity profiles. Functional assays are also critical to ascertain whether each enantiomer acts as an agonist, antagonist, or allosteric modulator at its primary target.
Such studies are essential to identify the eutomer—the stereoisomer with the desired pharmacological activity—and to understand if the distomer—the less active or inactive isomer—contributes to any off-target effects or adverse reactions. This knowledge is fundamental for the development of a more potent and safer single-enantiomer drug.
Integration with Emerging Technologies in Chemical Biology
The field of chemical biology offers a powerful toolkit to dissect the molecular mechanisms of action of novel compounds like this compound. Future research should leverage these technologies to gain a deeper understanding of its interactions within a cellular and organismal context.
One promising avenue is the development of chemical probes derived from the parent compound. This could involve synthesizing analogs that incorporate photo-affinity labels or "click chemistry" handles. sigmaaldrich.comnih.gov Such probes would enable the identification of direct binding partners in complex biological systems, confirming on-target engagement and potentially revealing novel off-targets.
Furthermore, the integration of advanced imaging techniques with fluorescently labeled derivatives of this compound could allow for the visualization of its subcellular localization and trafficking. This would provide valuable information on its distribution within neurons and its access to intracellular signaling complexes.
Investigation of Resistance Mechanisms and Selectivity Profiles
Understanding the potential for the development of resistance to the therapeutic effects of this compound is a critical aspect of its long-term clinical viability. Future research should investigate the molecular mechanisms that could lead to diminished efficacy following prolonged exposure. This includes studying potential changes in receptor expression, desensitization, or alterations in downstream signaling pathways. nih.gov
Cell-based assays can be employed to continuously expose receptor-expressing cells to the compound and monitor for changes in responsiveness over time. Any observed desensitization should be mechanistically interrogated to determine if it is homologous (affecting only the target receptor) or heterologous (affecting other receptors as well).
Furthermore, a more detailed and expanded selectivity profiling is warranted. While initial screens may have focused on primary targets, a broader assessment against a panel of G-protein coupled receptors, ion channels, and enzymes will be necessary to fully characterize its off-target interactions. This is crucial for predicting potential side effects and for understanding the full spectrum of its pharmacological activity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-(Azetidin-3-yloxy)-1-methylpiperidine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution or coupling reactions. Key steps include:
- Azetidine-piperidine coupling : Use of azetidine-3-ol and 1-methylpiperidine derivatives under Mitsunobu conditions (e.g., DIAD, PPh3) to form the ether linkage.
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions like ring-opening of azetidine .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve reaction kinetics .
Q. How can researchers characterize the stereochemistry and conformation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding between azetidine oxygen and piperidine protons) .
- Computational modeling : Use DFT or molecular mechanics (e.g., Gaussian or AMBER) to predict stable conformers and compare with experimental NMR data .
- Chiral chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers, if present .
Q. What biological targets are associated with this compound?
- Methodological Answer :
- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive piperidine derivatives .
- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric assays (e.g., Ellman’s reagent for AChE) .
- Cellular uptake : Use radiolabeled analogs (e.g., <sup>3</sup>H or <sup>14</sup>C) to study blood-brain barrier permeability in rodent models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound analogs?
- Methodological Answer :
- Scaffold modification : Introduce substituents at the azetidine nitrogen (e.g., methyl, benzyl) or piperidine ring (e.g., fluoro, methoxy) to modulate lipophilicity and target affinity .
- Pharmacophore mapping : Overlay analogs in software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (azetidine oxygen) and hydrophobic regions (piperidine methyl group) .
- In vivo efficacy : Compare pharmacokinetic parameters (AUC, T1/2) of analogs in rodent models to prioritize candidates for CNS applications .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate conflicting results (e.g., IC50 variations) using alternative methods (SPR vs. radioligand binding) .
- Batch analysis : Check for impurities (e.g., residual solvents or diastereomers) via LC-MS and correlate with bioactivity outliers .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding factors (e.g., cell line variability) .
Q. How can computational tools predict off-target interactions or toxicity risks for this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to screen against toxicity-associated targets (e.g., hERG channel, CYP450 isoforms) .
- ADMET prediction : Employ QSAR models in ADMET Predictor™ to estimate hepatotoxicity (e.g., mitochondrial dysfunction) or plasma protein binding .
- Carcinogenicity screening : Apply Derek Nexus to assess structural alerts for DNA reactivity or mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
